An In-depth Technical Guide to the Synthesis and Characterization of 2-(2-Hydroxyphenyl)quinoline-4-carboxylic acid
An In-depth Technical Guide to the Synthesis and Characterization of 2-(2-Hydroxyphenyl)quinoline-4-carboxylic acid
This guide provides a comprehensive overview of the synthesis and characterization of 2-(2-Hydroxyphenyl)quinoline-4-carboxylic acid, a heterocyclic compound of significant interest to researchers and professionals in the field of drug development. The quinoline scaffold is a well-established pharmacophore, and the introduction of a hydroxyphenyl substituent at the 2-position and a carboxylic acid at the 4-position offers a unique combination of functionalities for potential therapeutic applications, including roles as a chelating agent and a precursor for more complex pharmaceutical compounds.
Introduction to 2-(2-Hydroxyphenyl)quinoline-4-carboxylic acid
Quinoline and its derivatives are fundamental building blocks in medicinal chemistry, exhibiting a broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The title compound, 2-(2-Hydroxyphenyl)quinoline-4-carboxylic acid, integrates the key structural features of a quinoline-4-carboxylic acid, often associated with antibacterial activity, with a 2-hydroxyphenyl moiety that can modulate its biological action and physicochemical properties. This unique combination makes it a valuable target for synthesis and a subject of detailed characterization to unlock its full potential in drug discovery and materials science.
Synthesis of 2-(2-Hydroxyphenyl)quinoline-4-carboxylic acid
The synthesis of 2-(2-Hydroxyphenyl)quinoline-4-carboxylic acid can be effectively achieved through an adapted Doebner reaction. This classic method involves the condensation of an aromatic amine, an aldehyde, and pyruvic acid to form a quinoline-4-carboxylic acid.[1] For the synthesis of the target molecule, 2-aminophenol serves as the aromatic amine, and salicylaldehyde provides the 2-hydroxyphenyl moiety.
The causality behind this choice of reaction lies in its convergent nature, allowing for the assembly of the complex quinoline core in a single pot from readily available starting materials. The reaction proceeds through the initial formation of a Schiff base from the aniline and aldehyde, followed by the addition of the enolate of pyruvic acid and subsequent cyclization and aromatization to yield the quinoline product.[2]
Experimental Protocol: Adapted Doebner Reaction
This protocol is adapted from the synthesis of a structurally related compound, 2-(2-nitrophenyl)quinoline-4-carboxylic acid.[3]
Materials:
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2-Aminophenol
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Salicylaldehyde
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Pyruvic acid
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Ethanol
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Trifluoroacetic acid (catalyst)
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Ice
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Aqueous Potassium Carbonate (K₂CO₃)
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Dilute Hydrochloric Acid (HCl)
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Dichloromethane (CH₂Cl₂)
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Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
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Schiff Base Formation: In a round-bottom flask equipped with a reflux condenser, an equimolar mixture of 2-aminophenol and salicylaldehyde is dissolved in ethanol. The mixture is refluxed for 1 hour to facilitate the formation of the corresponding Schiff base.
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Addition of Pyruvic Acid and Catalyst: After cooling the reaction mixture, pyruvic acid (1.5 equivalents) and a catalytic amount of trifluoroacetic acid are added.
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Cyclization and Aromatization: The reaction mixture is then refluxed for an additional 12 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
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Work-up and Isolation: Upon completion, the reaction mixture is poured into ice water with vigorous stirring, leading to the precipitation of the crude product. The solid is collected by filtration.
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Purification: The crude product is dissolved in an aqueous solution of potassium carbonate and filtered to remove any insoluble impurities. The filtrate is then acidified with dilute hydrochloric acid to a pH of 1-2, causing the precipitation of the purified 2-(2-Hydroxyphenyl)quinoline-4-carboxylic acid.
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Final Purification and Drying: The precipitate is collected by filtration, washed with water, and dried under vacuum. Further purification can be achieved by recrystallization from a suitable solvent such as ethanol or by flash column chromatography.[3]
Characterization of 2-(2-Hydroxyphenyl)quinoline-4-carboxylic acid
A thorough characterization of the synthesized 2-(2-Hydroxyphenyl)quinoline-4-carboxylic acid is crucial to confirm its identity, purity, and structure. The following spectroscopic techniques are indispensable for this purpose.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical environment of the hydrogen (¹H NMR) and carbon (¹³C NMR) atoms within the molecule.
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¹H NMR Spectroscopy: The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons on both the quinoline and the hydroxyphenyl rings. The proton of the carboxylic acid will likely appear as a broad singlet at a downfield chemical shift (>10 ppm). The hydroxyl proton may also be observed as a broad singlet. The aromatic protons will exhibit complex splitting patterns (doublets, triplets, and multiplets) in the range of 7-9 ppm.
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¹³C NMR Spectroscopy: The ¹³C NMR spectrum will display characteristic signals for the carbonyl carbon of the carboxylic acid (around 165-175 ppm), the carbons of the quinoline and phenyl rings (in the aromatic region of 110-160 ppm), and the carbon bearing the hydroxyl group.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule. Key expected absorption bands include:
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A broad O-H stretch from the carboxylic acid and the phenol, typically in the range of 2500-3300 cm⁻¹.
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A strong C=O stretch from the carboxylic acid carbonyl group, expected around 1700-1730 cm⁻¹.
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C=C and C=N stretching vibrations from the aromatic rings, appearing in the 1450-1620 cm⁻¹ region.
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C-O stretching vibrations for the phenol and carboxylic acid.
Mass Spectrometry (MS)
Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of the compound.
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High-Resolution Mass Spectrometry (HRMS): This technique will provide the exact mass of the molecular ion, confirming the elemental composition of the synthesized product. The expected [M+H]⁺ for C₁₆H₁₁NO₃ is approximately 266.0706.[4]
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Fragmentation Pattern: The mass spectrum will show characteristic fragmentation patterns, such as the loss of CO₂ (44 Da) from the carboxylic acid group and other fragments corresponding to the stable quinoline and hydroxyphenyl moieties.[5]
Data Summary
| Technique | Expected Observations |
| ¹H NMR | Aromatic protons (multiplets, 7.0-9.0 ppm), Carboxylic acid proton (broad singlet, >10 ppm), Hydroxyl proton (broad singlet) |
| ¹³C NMR | Carbonyl carbon (~170 ppm), Aromatic carbons (110-160 ppm) |
| IR | O-H stretch (broad, 2500-3300 cm⁻¹), C=O stretch (~1715 cm⁻¹), C=C/C=N stretches (1450-1620 cm⁻¹) |
| HRMS | [M+H]⁺ at approximately 266.0706 for C₁₆H₁₁NO₃ |
Visualizing the Process
To better illustrate the synthesis and characterization workflow, the following diagrams are provided.
Caption: Synthetic pathway for 2-(2-Hydroxyphenyl)quinoline-4-carboxylic acid via the Doebner reaction.
Caption: Overall experimental workflow from synthesis to characterization.
References
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Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives. Molecules. 2016. [Link]
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Pfitzinger reaction. Wikipedia. [Link]
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Pfitzinger Quinoline Synthesis. Name Reactions in Organic Synthesis. [Link]
-
Doebner reaction. Wikipedia. [Link]
-
Doebner Reaction. Name Reactions in Organic Synthesis. [Link]
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Doebner Reaction. Merck Index. [Link]
-
Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. The Journal of Organic Chemistry. 2013. [Link]
-
Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. Frontiers in Chemistry. 2022. [Link]
-
Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides. Chemical Papers. 2000. [Link]
Sources
- 1. Doebner reaction - Wikipedia [en.wikipedia.org]
- 2. Doebner Reaction (Chapter 19) - Name Reactions in Organic Synthesis [cambridge.org]
- 3. Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives [mdpi.com]
- 4. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 5. chempap.org [chempap.org]
